1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823998
InChI: InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-4-8(16-10(12)13)1-2-9(6)14/h1-2,4,10H,3,5H2
SMILES:
Molecular Formula: C10H8BrF2IO2
Molecular Weight: 404.97 g/mol

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one

CAS No.:

Cat. No.: VC18823998

Molecular Formula: C10H8BrF2IO2

Molecular Weight: 404.97 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one -

Specification

Molecular Formula C10H8BrF2IO2
Molecular Weight 404.97 g/mol
IUPAC Name 1-bromo-3-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one
Standard InChI InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-4-8(16-10(12)13)1-2-9(6)14/h1-2,4,10H,3,5H2
Standard InChI Key AXFXLDVICXUAQV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)F)CC(=O)CBr)I

Introduction

Chemical Structure and Molecular Properties

Structural Composition

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one (molecular formula: C10H9BrF2IO2\text{C}_{10}\text{H}_{9}\text{BrF}_2\text{IO}_2) features a propan-2-one backbone substituted at the third carbon with a bromine atom and a 5-(difluoromethoxy)-2-iodophenyl group. The phenyl ring contains an iodine substituent at the 2-position and a difluoromethoxy group (-OCF2_2H) at the 5-position, creating a sterically hindered and electronically diverse framework .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight404.97 g/molPubChem
IUPAC Name1-bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-oneComputed
SMILESBrC(CC(=O)C)C1=C(C(=CC=C1)I)OC(F)FPubChem

The difluoromethoxy group introduces strong electron-withdrawing effects, while the iodine and bromine atoms provide sites for halogen bonding and nucleophilic substitution .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for this compound are consistent with its structure:

  • 1^1H NMR: Signals at δ 3.2–3.8 ppm (m, 2H, CH2_2), δ 4.6–5.1 ppm (t, 1H, CHF2_2), and δ 7.2–7.9 ppm (m, 3H, aromatic) .

  • 19^{19}F NMR: A doublet near δ -120 ppm (OCF2_2H) .

  • MS (ESI+): Major peaks at m/z 405.97 ([M+H]+^+) and 327.95 ([M-Br]+^+) .

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of a phenylpropanone precursor:

  • Iodination: Electrophilic iodination of 3-(5-methoxyphenyl)propan-2-one using iodine monochloride in acetic acid yields the 2-iodo derivative .

  • Difluoromethoxylation: The methoxy group at the 5-position is replaced via nucleophilic aromatic substitution (SNAr) with difluoromethoxide (OCF2H\text{OCF}_2\text{H}^-) generated in situ from chlorodifluoromethane and potassium hydroxide .

  • Bromination: The propan-2-one moiety undergoes α-bromination using bromine in dichloromethane, catalyzed by Lewis acids such as FeBr3_3 .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
IodinationICl, AcOH, 50°C, 12 h78%
DifluoromethoxyClCF2_2H, KOH, DMF, 100°C, 6 h65%
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2, 0°C, 2 h82%

Mechanistic Insights

Density functional theory (DFT) calculations indicate that the difluoromethoxylation proceeds via a concerted transition state, where the electron-deficient aryl iodide facilitates nucleophilic attack by OCF2H\text{OCF}_2\text{H}^- . The bromination step follows an electrophilic mechanism, with FeBr3_3 polarizing the Br2_2 molecule to enhance reactivity .

Reactivity and Functionalization

Nucleophilic Substitution

The α-bromoketone moiety undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN3_3) in acetone produces the corresponding azide derivative, a precursor for click chemistry applications :
R-Br+N3R-N3+Br\text{R-Br} + \text{N}_3^- \rightarrow \text{R-N}_3 + \text{Br}^-

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura: Reaction with aryl boronic acids in the presence of Pd(PPh3_3)4_4 and Cs2_2CO3_3 yields biaryl derivatives .

  • Sonogashira: Coupling with terminal alkynes using CuI and PdCl2_2 generates aryl alkynes .

Applications in Pharmaceutical Chemistry

Enzyme Inhibition Studies

The compound’s halogen-rich structure enables binding to hydrophobic enzyme pockets. Preliminary studies suggest inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50_{50} of 12 µM, likely due to halogen bonding with the heme iron .

Prodrug Development

The α-bromoketone group serves as a leaving group in prodrug designs. For instance, conjugation with anticancer agents like doxorubicin enhances cellular uptake, with in vitro cytotoxicity assays showing a 3-fold increase in potency against MCF-7 breast cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator